REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[NH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.[O-:18][C:19]#[N:20].[Na+].C(O)(=O)/C=C\C(O)=O>ClCCl>[CH3:1][O:2][C:3]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]([C:19]([NH2:20])=[O:18])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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COC1=CC2=CC=CC=C2NC3=CC=CC=C31
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Name
|
sodium cyanate
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The contents were heated
|
Type
|
TEMPERATURE
|
Details
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to reflux (40-45° C.)
|
Type
|
STIRRING
|
Details
|
under vigorous stirring for about 6 to about 8 hours
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (detected by TLC) the reaction mass
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with 50.0 ml dichloromethane
|
Type
|
WASH
|
Details
|
The dichloromethane layer was washed with water (50.0 ml×2)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |